molecular formula C17H17N3O B5860586 N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide

N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide

Cat. No.: B5860586
M. Wt: 279.34 g/mol
InChI Key: WZGVSRGDLAZWRE-UHFFFAOYSA-N
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Description

N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and therapeutic potential.

Future Directions

The future directions for “N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide” could involve further exploration of its biological activities and potential applications in medicine. Given its broad spectrum of biological activity, it could be used in the development of new drugs .

Biochemical Analysis

Biochemical Properties

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, particularly COX-2. The compound acts as a selective inhibitor of COX-2, which is involved in the conversion of arachidonic acid to inflammatory mediators . By inhibiting COX-2, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide reduces the production of prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, the compound may interact with other proteins involved in inflammatory pathways, further enhancing its therapeutic potential.

Molecular Mechanism

The molecular mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide involves several key interactions at the molecular level. The compound binds to the active site of COX-2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the conversion of arachidonic acid to prostaglandin H2, thereby inhibiting the downstream production of pro-inflammatory prostaglandins. Additionally, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide may interact with other biomolecules, such as transcription factors and signaling proteins, leading to changes in gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide typically involves the condensation of 2-aminopyridine with α-bromoketones. One common method is the one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of Na2CO3, yielding the corresponding imidazo[1,2-a]pyridines in excellent yields ranging from 72% to 89% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as gold catalysts for oxidation reactions.

    Bases: Such as Na2CO3 for condensation reactions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and their derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide is unique due to its specific structural features and the range of biological activities it exhibits. Its selective inhibition of COX-2 and potential antifungal properties make it a compound of interest for further research and development.

Properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-8-15(21)19-17-16(13-9-4-3-5-10-13)18-14-11-6-7-12-20(14)17/h3-7,9-12H,2,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGVSRGDLAZWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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